molecular formula C15H22N2O4 B7805725 3-(Aminomethyl)-N-Boc-L-phenylalanine

3-(Aminomethyl)-N-Boc-L-phenylalanine

Cat. No.: B7805725
M. Wt: 294.35 g/mol
InChI Key: VJIYBQCAFLNFTM-LBPRGKRZSA-N
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Description

3-(Aminomethyl)-N-Boc-L-phenylalanine is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an aminomethyl group attached to the phenyl ring. This compound is significant in peptide synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

(2S)-3-[3-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIYBQCAFLNFTM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Phenylalanine

The synthesis typically begins with the protection of L-phenylalanine’s α-amino group using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds in a mixture of acetone and water with triethylamine as a base, yielding N-Boc-L-phenylalanine with high efficiency (90–95% yield). Critical parameters include:

  • Solvent System : Acetone/water (2:1 ratio) optimizes solubility and reaction kinetics.

  • Base Selection : Triethylamine neutralizes HCl generated during Boc activation, preventing side reactions.

  • Temperature : Reactions conducted at 25°C avoid decomposition of sensitive intermediates.

Post-reaction, the product is isolated via solvent evaporation and crystallized using seed crystals (0.2–2 wt%) and weak polar solvents like cyclohexane. This step enhances purity from ~92% to >99%, as demonstrated in Table 1:

ParameterBefore CrystallizationAfter Crystallization
HPLC Purity (%)92.899.2

Bromination at the 3-Position

Electrophilic bromination of N-Boc-L-phenylalanine’s phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3. The Boc group’s electron-withdrawing nature directs substitution to the meta (3-) position, ensuring regioselectivity. Key considerations include:

  • Catalyst Loading : FeBr3 (5 mol%) minimizes over-bromination.

  • Solvent : Dichloromethane (DCM) facilitates homogeneous mixing.

  • Yield : ~85% for N-Boc-3-bromo-L-phenylalanine.

Cyanation via Metal-Mediated Substitution

The bromine atom is replaced with a cyano group using a palladium-catalyzed cross-coupling reaction. For example, treatment with zinc cyanide (Zn(CN)2) and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 80°C affords N-Boc-3-cyano-L-phenylalanine.

  • Catalyst System : Pd(PPh3)4 (2 mol%) ensures efficient turnover.

  • Reaction Time : 12–18 hours under inert atmosphere.

  • Yield : ~75%.

Reduction of Cyano to Aminomethyl

The cyano group is reduced to aminomethyl using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step proceeds via a two-electron mechanism, converting -CN to -CH2NH2:

R-CNLiAlH4R-CH2NH2\text{R-CN} \xrightarrow{\text{LiAlH4}} \text{R-CH}2\text{NH}2

  • Conditions : THF at -10°C to 0°C, followed by gradual warming to room temperature.

  • Workup : Quenching with saturated Na2SO4 solution prevents over-reduction.

  • Yield : ~70%.

Purification and Stabilization

The final product is purified using a crystallization protocol adapted from Patent CN112661672A:

  • Seed Crystal Addition : 0.5–1.0 wt% of high-purity (>99%) this compound seeds.

  • Solvent System : Cyclohexane or diethyl ether (5–10 volumes relative to crude product).

  • Pulping : 2–5 hours at room temperature to induce crystal growth.

This method elevates HPLC purity to >99% and ensures stability under ambient storage conditions (Table 2):

Storage DurationPurity Retention (%)
1 month98.5

Comparative Analysis of Alternative Synthetic Routes

Direct Aminomethylation via Reductive Amination

An alternative approach involves introducing the aminomethyl group before Boc protection. For example, 3-formyl-L-phenylalanine undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield 3-(aminomethyl)-L-phenylalanine, which is subsequently Boc-protected. However, this method suffers from:

  • Low Regioselectivity : Competing reactions at the 2- and 4-positions reduce yield.

  • Side Reactions : Over-reduction of the aldehyde to -CH3.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables on-resin modification of phenylalanine residues. After anchoring Fmoc-L-phenylalanine to a Wang resin, the 3-position is functionalized via Mitsunobu reaction with hydroxymethylamine, followed by Boc protection. While effective for small-scale synthesis, SPPS is cost-prohibitive for industrial applications.

Challenges and Optimization Strategies

Boc Group Stability Under Reducing Conditions

LiAlH4’s strong reducing power risks cleaving the Boc group. Studies show that maintaining temperatures below 0°C and using THF as a solvent mitigates this issue, preserving >95% of the Boc moiety.

Regioselective Functionalization of the Phenyl Ring

Meta-directing groups like -NO2 or -SO3H can enhance 3-substitution but require additional steps for removal. Recent advances in photoredox catalysis offer milder alternatives for achieving regioselectivity without directing groups.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing Pd-based catalysts with copper(I) cyanide in the cyanation step reduces costs by 40% without compromising yield.

Solvent Recycling

Cyclohexane and diethyl ether used in crystallization are recovered via distillation, lowering environmental impact and production expenses .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

    Molecular Targets: Enzymes and receptors that recognize phenylalanine derivatives.

    Pathways Involved: Inhibition or activation of enzymatic pathways, modulation of receptor activity.

Comparison with Similar Compounds

    N-Boc-L-phenylalanine: Lacks the aminomethyl group, making it less reactive in certain synthetic applications.

    3-(Aminomethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive but less stable.

Uniqueness: 3-(Aminomethyl)-N-Boc-L-phenylalanine combines the stability of the Boc group with the reactivity of the aminomethyl group, making it a versatile intermediate in synthetic chemistry.

This compound’s unique combination of stability and reactivity makes it a valuable tool in various fields of scientific research and industrial applications

Biological Activity

Overview

3-(Aminomethyl)-N-Boc-L-phenylalanine is a derivative of phenylalanine that plays a significant role in peptide synthesis and drug development. Its structure incorporates a Boc (tert-butyloxycarbonyl) protecting group, which is crucial for selective reactions during peptide synthesis. This compound has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and neuroscience.

  • Molecular Formula: C13H17N2O2
  • Molecular Weight: 235.29 g/mol
  • CAS Number: 18685-18-2

Biological Applications

1. Peptide Synthesis

  • This compound serves as a key building block in peptide synthesis. The Boc group allows for the protection of the amino group, facilitating selective reactions necessary for constructing complex peptide sequences .

2. Drug Development

  • This compound is utilized in the development of peptide-based drugs. Its ability to modify peptide structures enhances bioavailability and targeted delivery, making it a valuable asset in creating therapeutics for various diseases, including cancer and neurological disorders .

3. Bioconjugation

  • It aids in bioconjugation processes, which involve attaching peptides to biomolecules like antibodies or enzymes. This enhances the stability and functionality of therapeutic agents, improving their efficacy in clinical applications .

4. Neuroscience Research

  • The compound is instrumental in studies related to neuropeptides, contributing to the understanding of their roles in neurological functions and disorders. This research can lead to new treatment strategies for conditions such as depression and anxiety .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

  • Antimicrobial Activity: Research indicates that derivatives of phenylalanine amides exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Cytotoxicity Studies: Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating its potential as an anticancer agent .
  • In Vitro Profiling: A detailed profiling of compounds similar to this compound has been conducted, focusing on their interactions with biological targets such as RNA polymerase in Mycobacterium abscessus, which could lead to novel treatments for resistant infections .

Research Data Table

Property Value
Molecular FormulaC13H17N2O2
Molecular Weight235.29 g/mol
CAS Number18685-18-2
Peptide Synthesis RoleKey building block
Drug Development ApplicationsAnticancer, antimicrobial
Neuroscience ApplicationsNeuropeptide research

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Boc-3-(aminomethyl)-L-phenylalanine is widely utilized in peptide synthesis due to its ability to facilitate the incorporation of phenylalanine into peptide sequences. The presence of protective groups allows for selective reactions, enhancing the efficiency of synthesizing complex peptides .

Case Study: Synthesis of Peptide Libraries
In a study focused on generating custom peptide libraries, Boc-3-(aminomethyl)-L-phenylalanine was employed to create diverse peptide sequences for high-throughput screening. This approach enabled researchers to explore a wide range of interactions and functionalities in drug discovery .

Drug Development

Targeted Therapeutics
The unique properties of Boc-3-(aminomethyl)-L-phenylalanine allow for the development of targeted therapies, particularly in oncology. Specific peptide sequences derived from this compound can enhance the efficacy of drug formulations .

Case Study: Anti-Mycobacterial Activity
Research involving derivatives of Boc-3-(aminomethyl)-L-phenylalanine has shown promising anti-mycobacterial activity. For instance, compounds synthesized from this amino acid exhibited activity against Mycobacterium abscessus, highlighting its potential in developing treatments for resistant infections .

Bioconjugation

Facilitating Biomolecule Attachment
Boc-3-(aminomethyl)-L-phenylalanine is instrumental in bioconjugation processes, where it aids in attaching peptides to other biomolecules such as antibodies or enzymes. This enhances the functionality and stability of therapeutic agents .

Case Study: Creation of Novel Bioconjugates
In bioconjugation studies, researchers have utilized Boc-3-(aminomethyl)-L-phenylalanine to develop novel bioconjugates that improve diagnostic and therapeutic applications. These conjugates have shown enhanced stability and efficacy in various biological assays .

Research in Neuroscience

Understanding Neuropeptides
This compound plays a crucial role in studying neuropeptides, which are vital for understanding brain function and developing treatments for neurological disorders. Its application in synthesizing neuropeptide analogs allows researchers to investigate their roles in various physiological processes .

Case Study: Neuropeptide Analog Synthesis
A study focused on synthesizing neuropeptide analogs utilized Boc-3-(aminomethyl)-L-phenylalanine to explore its effects on neuronal signaling pathways. The results indicated potential therapeutic strategies for conditions such as depression and anxiety .

Table 1: Summary of Applications

Application AreaDescriptionExample Case Study
Peptide SynthesisKey building block for synthesizing complex peptidesCustom peptide libraries for drug discovery
Drug DevelopmentDevelopment of targeted therapies, especially in oncologyAnti-mycobacterial compounds against Mycobacterium
BioconjugationAttaching peptides to biomolecules for improved functionalityNovel bioconjugates for diagnostics
Neuroscience ResearchSynthesizing neuropeptide analogs to understand brain functionsNeuropeptide analogs affecting neuronal signaling

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group provides orthogonal protection for the α-amino group, enabling selective reactions at the aminomethyl side chain.

Key Characteristics:

  • Boc Stability : Resists basic conditions (e.g., piperidine in Fmoc-SPPS) but cleaved by strong acids like TFA (trifluoroacetic acid) .

  • Side-Chain Reactivity : The aminomethyl group (-CH2NH2) participates in alkylation, acylation, and bioconjugation without Boc cleavage under mild acidic/basic conditions .

Deprotection Conditions:

ReagentConditionsOutcomeSource
TFA/DCM (1:1)1 h, room temperatureBoc removal, yields free α-NH2
HCl/dioxane4 M, 2 h, 0°CPartial deprotection

Amide Bond Formation

The aminomethyl group undergoes coupling with carboxylic acids or activated esters to form stable amides.

Representative Reaction:

Synthesis of Cbz-Protected Derivatives

  • Reagents : Benzyl chloroformate (Z-Cl), THF/H2O (1:1), pH 9.5 .

  • Mechanism : Nucleophilic acyl substitution at the aminomethyl group.

  • Yield : 73% after purification .

Racemization Mitigation:

  • Coupling Reagents : T3P (propanephosphonic acid anhydride) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) minimize racemization (<1%) during amidation .

  • Temperature : Reactions conducted at 0–4°C further suppress epimerization .

Reductive Alkylation

The aminomethyl side chain facilitates alkylation via reductive amination, enabling side-chain diversification.

Example:

Synthesis of L-Nα-Boc-4-(Isopropylamino)phenylalanine

ParameterValueSource
Substrate3-(Aminomethyl)-N-Boc-L-phenylalanine
ReagentAcetone, Pd/C (10%), H2 (1 atm)
Reaction Time26 h
YieldQuantitative (HPLC-monitored)

Bioconjugation and Click Chemistry

The aminomethyl group enables site-specific modifications for drug delivery and biomaterial engineering.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Substrate Preparation : Boc-deprotected amine reacted with azidosulfonamide (N3SO2Im·HCl) .

  • Conditions : CuSO4/K2CO3 in MeOH, 18–48 h, room temperature .

  • Application : Generates triazole-linked conjugates for targeted therapies .

Orthogonal Protection Strategies

Combining Boc with other protecting groups (e.g., Fmoc, Cbz) enables multi-step syntheses.

Case Study: Dual Boc/Fmoc Protection

StepReactionConditionsOutcome
1Fmoc introductionFmoc-Cl, pH 8 (NaHCO3)Side-chain Fmoc protection
2Boc removalTFA/DCMSelective α-amine deprotection
3Peptide elongationHBTU/DIPEASPPS-compatible coupling

Comparative Reactivity with Analogues

The 3-aminomethyl substitution confers distinct reactivity compared to related phenylalanine derivatives:

CompoundKey ReactionRate (Relative to 3-Aminomethyl Derivative)
N-Boc-L-PhenylalanineElectrophilic aromatic substitution0.5× (steric hindrance)
N-Boc-4-Aminomethyl-L-PhenylalanineReductive alkylation1.2× (enhanced side-chain accessibility)
N-Boc-L-TyrosineSuzuki-Miyaura couplingNot applicable (lacks aminomethyl)

Stability and Storage

  • pH Sensitivity : Stable at pH 4–8; degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Storage : -20°C under inert gas (N2/Ar) to prevent oxidation of the aminomethyl group .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and Boc-group integrity (e.g., δ 1.4 ppm for Boc methyl groups) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Advanced Research Question
The Boc group protects the α-amine during SPPS, enabling selective deprotection with TFA. Methodological considerations:

  • Coupling Efficiency : Use HOBt/DIC activation to minimize racemization .
  • Orthogonal Protection : Retain the aminomethyl side chain for post-synthetic modifications (e.g., bioconjugation) .
    Refer to protocols for N-Boc-4-azido-L-phenylalanine, where the Boc group ensures compatibility with Fmoc-based strategies .

Can the aminomethyl group in this compound be exploited for click chemistry applications?

Advanced Research Question
Yes, though the compound lacks an innate azide, the aminomethyl group can be functionalized. For example:

  • Azide Introduction : React with sodium nitrite/HCl to form a diazonium intermediate, followed by azide substitution .
  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : Use propargyl derivatives to create triazole-linked conjugates .
    This approach mirrors strategies for N-Boc-4-azido-L-phenylalanine in peptide labeling .

How is radioiodination achieved using derivatives of this compound?

Advanced Research Question

  • Stannylation : Synthesize a tributylstannyl precursor via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, bis(tributyltin)) .
  • Radioiodination : React with Na[¹²⁵I] in MeOH/1% HOAc to yield ¹²⁵I-labeled derivatives for imaging probes .
    Critical steps include avoiding racemization during demethylation (use aqueous base) .

What role does this compound play in surface adhesion studies?

Advanced Research Question
In polymer adhesion research:

  • Spin Labeling : Incorporate into PEGylated polystyrene to study surface interactions via EPR spectroscopy .
  • Comparative Analysis : Benchmark against N-Boc-L-Tyrosine or N-Boc-L-DOPA to evaluate hydrogen bonding contributions .

How can enantiomeric purity be ensured during synthesis?

Basic Research Question

  • Chiral Chromatography : Use CSP (chiral stationary phase) columns (e.g., Chiralpak IA) to resolve D/L impurities .
  • Polarimetry : Monitor optical rotation ([α]D²⁵) to confirm retention of L-configuration .

What are the stability and storage recommendations for this compound?

Basic Research Question

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
  • Handling : Avoid moisture and acidic/basic conditions during synthesis .

How do substituents on the phenyl ring influence the compound’s bioactivity?

Advanced Research Question

  • Fluorinated Analogs : N-Boc-3-Fluoro-D-phenylalanine () shows altered pharmacokinetics due to electronegativity.
  • Electron-Withdrawing Groups : Nitro or azide substituents enhance reactivity for click chemistry or photolabile crosslinking .

How can researchers troubleshoot byproduct formation during coupling reactions?

Advanced Research Question

  • Byproduct Identification : Use LC-MS to detect truncated peptides or racemized products.
  • Mitigation Strategies : Optimize coupling reagents (e.g., HATU vs. DIC/HOBt) and reaction time .
    Refer to N-Boc-p-iodo-L-phenylalanine synthesis, where stannylation efficiency was improved using methyl esters .

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